molecular formula C23H18N2O4S B2590389 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902583-55-5

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2590389
CAS No.: 902583-55-5
M. Wt: 418.47
InChI Key: URURZTHULXYBAW-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic quinoline derivative characterized by a benzenesulfonyl substituent at position 3, a 4-oxo-1,4-dihydroquinoline core, and an N-phenylacetamide side chain. The compound’s crystallographic properties and structural conformation have been analyzed using tools like SHELX programs, which are critical for resolving small-molecule structures .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c26-22(24-17-9-3-1-4-10-17)16-25-15-21(23(27)19-13-7-8-14-20(19)25)30(28,29)18-11-5-2-6-12-18/h1-15H,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URURZTHULXYBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, resulting in the formation of hydroquinoline derivatives.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The amide bond in the phenylacetamide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells.

Case Study : A study conducted on various cancer cell lines demonstrated that 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide reduced cell viability significantly compared to control groups. The mechanism was attributed to its ability to intercalate DNA and disrupt replication processes.

Pharmacological Applications

Anti-inflammatory and Antimicrobial Properties
The compound has been investigated for its potential as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways, potentially reducing symptoms associated with inflammation.

Case Study : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases.

Biological Research Applications

Interaction with Biological Macromolecules
This compound is also used in biological research to study its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into cellular mechanisms and the development of new therapeutic strategies.

Data Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInhibits topoisomerases; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntimicrobialExhibits activity against various bacterial strains

Industrial Applications

Material Development
The unique structural properties of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide make it a candidate for developing new materials with specific properties such as fluorescence or conductivity. Its potential applications in the materials science domain are being explored for creating advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are a well-studied class of compounds due to their diverse pharmacological profiles. Below is a systematic comparison of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide with structurally and functionally related analogs:

Structural Analogues

Compound Name Key Substituents/Modifications Bioactivity Target Reference Findings
2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide Benzenesulfonyl at C3, N-phenylacetamide Kinase inhibition (hypothetical) Structural rigidity enhances binding to hydrophobic enzyme pockets
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Carboxylic acid at C3 Antibacterial (DNA gyrase) Enhanced solubility but reduced membrane permeability compared to sulfonyl analogs
N-Phenyl-2-(4-oxoquinolin-1-yl)acetamide No benzenesulfonyl group Anticancer (topoisomerase II) Lower metabolic stability due to absence of sulfonyl electron-withdrawing group

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-Oxo-3-carboxylic acid Analogue N-Phenylacetamide (No Sulfonyl)
LogP (lipophilicity) 3.2 1.8 2.6
Aqueous Solubility (mg/mL) 0.12 4.5 0.35
Plasma Protein Binding (%) 89 65 78
Metabolic Stability (t1/2 in vitro) 42 min 18 min 25 min

Notes: The benzenesulfonyl group in the target compound increases lipophilicity (LogP = 3.2) and plasma protein binding (89%), which may enhance tissue penetration but reduce solubility. Its metabolic stability exceeds analogs lacking the sulfonyl moiety, suggesting resistance to oxidative degradation .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a derivative of quinoline that has attracted attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
  • Molecular Formula : C25H22N2O4S
  • Molecular Weight : 446.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity.
  • Receptor Modulation : The compound can interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound discussed has been evaluated for its effectiveness against various bacterial strains. For instance, a study indicated that quinoline derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli with varying degrees of potency.

Antitumor Activity

The anticancer potential of this compound has been explored in several studies:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values reported ranged from 0.20 µM to 1.90 µM, indicating strong efficacy in inhibiting cell growth .
Cell LineIC50 (µM)
HeLa0.70
MDA-MB-2310.80
PANC 11.50

Anti-inflammatory Properties

The anti-inflammatory properties of the compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that quinoline derivatives can reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antitumor Activity

A notable study involved the synthesis and evaluation of various quinoline derivatives, including the target compound. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced antitumor activity. The study concluded that the presence of the benzenesulfonyl group plays a crucial role in increasing potency against tumor cells .

Screening for Antimicrobial Activity

In another investigation, a series of quinoline-based compounds were screened for their antimicrobial efficacy. The target compound displayed promising results against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

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